molecular formula C22H29NO3 B5171538 Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate

Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate

Cat. No.: B5171538
M. Wt: 355.5 g/mol
InChI Key: DOHPHECIQVDUEM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate is a complex organic compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate typically involves the reaction of adamantan-1-ylamine with ethyl 2-bromoacetate in the presence of a base such as triethylamine. This reaction forms the intermediate ethyl 2-{[adamantan-1-yl]amino}acetate, which is then reacted with 4-methylbenzoyl chloride to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate involves its interaction with specific molecular targets. The adamantane core structure is known to interact with various biological pathways, potentially inhibiting viral replication or bacterial growth. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to fit into specific binding sites, disrupting normal biological functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl adamantanecarboxylate
  • Methyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate
  • Adamantane-1-carboxylic acid derivatives

Uniqueness

This compound stands out due to its specific substitution pattern on the adamantane core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHPHECIQVDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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